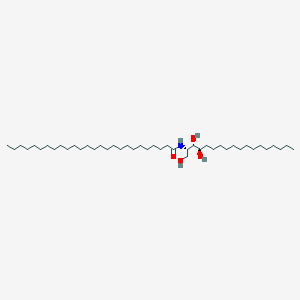

N-hexacosanoylphytosphingosine

Description

Propriétés

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexacosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H89NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-43(48)45-41(40-46)44(49)42(47)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h41-42,44,46-47,49H,3-40H2,1-2H3,(H,45,48)/t41-,42+,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRXVCWVXYHWOD-KZRDWULCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H89NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154278 |

Source

|

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182362-51-2 |

Source

|

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182362-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-hexacosanoylphytosphingosine: Structure, Function, and Analysis

Introduction: Situating N-hexacosanoylphytosphingosine in Lipid Science

Within the intricate architecture of biological membranes, sphingolipids represent a critical class of molecules fundamental to cellular integrity and signaling. Among these, ceramides, characterized by a fatty acid linked to a sphingoid base, are paramount. This guide focuses on a specific and significant phytoceramide: N-hexacosanoylphytosphingosine. This molecule is distinguished by its phytosphingosine base, a C18 sphingoid base with a hydroxyl group at the C-4 position, and a very-long-chain N-acyl group, hexacosanoic acid (C26:0).[1]

N-hexacosanoylphytosphingosine is not merely a structural lipid; it is a key component of the epidermal permeability barrier, particularly within the stratum corneum, the outermost layer of the skin.[2][3][4] Its unique structure contributes to the formation of highly ordered, impermeable lipid lamellae that regulate water loss and protect against environmental insults.[4][5] For researchers in dermatology, cosmetology, and drug development, a comprehensive understanding of its physicochemical properties, biological roles, and analytical methodologies is indispensable for harnessing its therapeutic and functional potential. This document provides a detailed technical overview intended to serve as a foundational resource for scientists and professionals in these fields.

Section 1: Physicochemical Properties and Molecular Structure

A precise understanding of the molecular characteristics of N-hexacosanoylphytosphingosine is the cornerstone of any advanced research or application. This section delineates its fundamental chemical identity.

Chemical Structure and Nomenclature

N-hexacosanoylphytosphingosine is structurally composed of two main moieties: a phytosphingosine backbone and a hexacosanoic acid tail linked via an amide bond.[1] The systematic IUPAC name for this molecule is N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexacosanamide .[1] This nomenclature precisely defines the stereochemistry of the three chiral centers on the phytosphingosine base, which is critical for its biological recognition and function.

The structure consists of a saturated 18-carbon phytosphingosine base and a saturated 26-carbon fatty acid. This combination of a hydroxylated sphingoid base and a very-long-chain fatty acid imparts a distinct amphipathic character, driving its self-assembly into the lamellar structures of the stratum corneum.

Core Molecular Data

For ease of reference, the key quantitative data for N-hexacosanoylphytosphingosine are summarized below. These values are essential for analytical techniques such as mass spectrometry and for computational modeling.

| Property | Value | Source |

| Molecular Formula | C₄₄H₈₉NO₄ | [1][6][7] |

| Molecular Weight | 696.2 g/mol | [1][6][7] |

| Exact Mass | 695.67916032 Da | [1] |

| CAS Number | 182362-51-2 | [1] |

| IUPAC Name | N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexacosanamide | [1] |

| SMILES String | CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NO">C@@HO | [1][7] |

| InChIKey | GKRXVCWVXYHWOD-KZRDWULCSA-N | [1][7] |

Section 2: Synthesis and Characterization

The study and application of N-hexacosanoylphytosphingosine necessitate reliable methods for its procurement and analytical verification. While it can be isolated from natural sources, this process is often challenging and yields low quantities.[8] Consequently, chemical synthesis has become the primary route for obtaining pure, well-characterized material for research and commercial use.

Synthetic Pathways: A Conceptual Overview

The chemical synthesis of N-hexacosanoylphytosphingosine is a multi-step process that hinges on the stereoselective construction of the phytosphingosine base and its subsequent acylation. A common strategy involves:

-

Starting Material Selection: The synthesis often begins with a chiral precursor, such as an amino acid or a sugar, to establish the correct stereochemistry at the C-2 and C-3 positions.

-

Chain Elongation: The carbon chain of the sphingoid base is extended using organometallic coupling reactions (e.g., Grignard or Wittig reactions).

-

Introduction of Functional Groups: Hydroxyl and amine groups are introduced and protected using orthogonal protecting groups to prevent unwanted side reactions.

-

Stereoselective Reduction: A key step is the stereocontrolled reduction of a ketone intermediate to generate the correct (4R)-hydroxyl group.

-

N-Acylation: After deprotection of the amine group, the phytosphingosine backbone is coupled with hexacosanoyl chloride or an activated form of hexacosanoic acid to form the final amide linkage.

-

Final Deprotection and Purification: All remaining protecting groups are removed, and the final product is purified, typically using column chromatography, to yield N-hexacosanoylphytosphingosine of high purity.

Causality Insight: The choice of protecting groups is critical to the success of the synthesis. Their stability under various reaction conditions and the ease of their selective removal dictate the overall efficiency and yield of the process.

Analytical Characterization Techniques

Verifying the identity and purity of synthesized or extracted N-hexacosanoylphytosphingosine is a critical, self-validating step in any experimental workflow. A multi-technique approach is standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive tool for confirming the molecular weight and elemental composition.[9][10] Electrospray ionization (ESI) is a common soft ionization technique used for ceramides. The expected [M+H]⁺ ion would be observed at m/z 696.6864.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the long aliphatic chains, the amide linkage, and the specific chemical environments of the protons and carbons near the stereocenters.

-

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for monitoring reaction progress and assessing the purity of fractions during purification.[9][11][12] A characteristic retention factor (Rf) can be established using an appropriate solvent system (e.g., chloroform/methanol mixtures).[12]

-

Gas Chromatography (GC-MS): While less direct for the intact molecule due to its low volatility, GC-MS is highly effective for analyzing the fatty acid composition after hydrolysis of the ceramide.[9][10] This validates the presence of the C26 hexacosanoyl chain.

Section 3: Biological Significance and Mechanism of Action

N-hexacosanoylphytosphingosine is a cornerstone of skin health, primarily due to its integral role in the structure and function of the epidermal barrier.[3][4]

Role in the Stratum Corneum Barrier

The stratum corneum's barrier function relies on its unique "brick and mortar" structure, where corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar). This matrix is composed of ceramides, cholesterol, and free fatty acids.[4] Phytosphingosine-based ceramides, like N-hexacosanoylphytosphingosine, are crucial for several reasons:

-

Lamellar Organization: The C4-hydroxyl group of the phytosphingosine base allows for extensive hydrogen bonding networks between adjacent lipids. This, combined with the very-long-chain fatty acid, promotes the formation of tightly packed, highly ordered, and relatively impermeable lamellar phases.[2]

-

Water Retention: This organized lipid structure is highly effective at preventing transepidermal water loss (TEWL), a key factor in maintaining skin hydration.[2][4]

-

Barrier Integrity: A sufficient concentration of very-long-chain ceramides is directly correlated with a robust and healthy skin barrier, capable of protecting the body from allergens, irritants, and microbes.[3][4]

Involvement in Cellular Signaling

Beyond its structural role, the phytosphingosine backbone of the molecule can be metabolically released and act as a signaling molecule. Phytosphingosine itself has been shown to influence keratinocyte differentiation and modulate inflammatory responses.[2][13] Specifically, it can stimulate the expression of key differentiation markers like involucrin and transglutaminase and enhance the production of filaggrin, a protein crucial for generating the Natural Moisturizing Factor (NMF) in the skin.[2][13]

This dual function—structural and signaling—highlights the sophisticated role of N-hexacosanoylphytosphingosine in maintaining skin homeostasis.

Caption: Signaling role of phytosphingosine released from ceramides in keratinocytes.

Section 4: Experimental Protocols

To facilitate practical application, this section provides a standardized protocol for the extraction and preliminary analysis of ceramides from a biological tissue matrix, a common requirement for studying lipid profiles in preclinical research.

Protocol: Extraction of Ceramides from Tissue Samples

This protocol is based on the well-established Bligh and Dyer lipid extraction method, optimized for ceramide analysis.[10]

Objective: To extract total lipids, including ceramides, from a tissue sample for subsequent analysis by LC-MS/MS.

Materials:

-

Tissue sample (e.g., skin biopsy, liver; ~50-100 mg)

-

Homogenizer (e.g., bead beater or Dounce)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas stream evaporator

-

Internal Standard (e.g., C17:0 or C25:0 ceramide)

Methodology:

-

Sample Preparation (Self-Validation Start):

-

Accurately weigh the frozen tissue sample. Record the weight.

-

Add a known amount of the non-physiological internal standard (e.g., C17-ceramide) to the sample. Rationale: The internal standard corrects for variations in extraction efficiency and instrument response, ensuring quantitative accuracy.

-

Add 1 mL of ice-cold PBS and homogenize the tissue on ice until no visible particles remain.

-

-

Lipid Extraction (Bligh & Dyer Method):

-

To the tissue homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes at 4°C.

-

Add 1.25 mL of chloroform. Vortex for 1 minute.

-

Add 1.25 mL of deionized water. Vortex for 1 minute.

-

Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

-

Phase Separation and Collection:

-

Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform).

-

Carefully aspirate the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube. Precaution: Avoid disturbing the protein interface to prevent contamination.

-

-

Solvent Evaporation:

-

Dry the collected organic phase under a gentle stream of nitrogen gas at 30-35°C. Rationale: Nitrogen evaporation prevents oxidation of lipids that can occur with air drying or high heat.

-

-

Reconstitution and Storage:

-

Reconstitute the dried lipid film in a small, precise volume (e.g., 100-200 µL) of a solvent suitable for your analytical method (e.g., methanol or isopropanol).

-

Transfer the reconstituted sample to an autosampler vial for analysis. Store at -80°C until ready for injection.

-

Caption: Workflow for the extraction of ceramides from biological tissue.

Section 5: Conclusion and Future Perspectives

N-hexacosanoylphytosphingosine stands out as a molecule of profound importance for skin barrier function and cellular homeostasis. Its unique structure, featuring a hydroxylated sphingoid base and a very-long-chain fatty acid, endows it with the physicochemical properties necessary to form the resilient and impermeable lipid structures of the stratum corneum. The elucidation of its signaling capabilities, mediated by its phytosphingosine component, adds another layer of complexity and therapeutic interest.

Future research will likely focus on several key areas. First, enhancing the efficiency and sustainability of synthetic routes will be crucial for making this and other complex ceramides more accessible for large-scale applications. Second, advanced lipidomic studies will continue to unravel the precise roles of specific ceramide species in various skin disorders, potentially leading to targeted therapies that replenish deficient lipids. Finally, the development of sophisticated delivery systems that can effectively transport these ceramides to the deeper layers of the stratum corneum will be a major goal for both cosmetic and pharmaceutical formulations, unlocking their full potential in barrier repair and therapeutic intervention.

References

-

PubChem. N-hexacosanoylphytosphingosine. National Center for Biotechnology Information.[Link]

-

Inxight Drugs. N-Hexacosanoyl Phytosphingosine. National Center for Advancing Translational Sciences.[Link]

-

GSRS. N-HEXACOSANOYL PHYTOSPHINGOSINE. Global Substance Registration System.[Link]

-

MDPI. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran. MDPI.[Link]

-

Kasumov, T. et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC.[Link]

-

Cyberlipid. Preparation of ceramides. Cyberlipid.[Link]

-

Oreate AI Blog. (2026). Scientific Analysis of Ceramides: A Comprehensive Exploration From Molecular Structure to Skincare Mechanisms. Oreate AI Blog.[Link]

-

MDPI. (2022). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. MDPI.[Link]

-

PubMed. (2017). Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation. National Library of Medicine.[Link]

-

Clinician's Brief. The Benefits of Phytosphingosine and Restoring the Skin Barrier. Clinician's Brief.[Link]

-

MDPI. (2024). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. MDPI.[Link]

Sources

- 1. N-hexacosanoylphytosphingosine | C44H89NO4 | CID 10417280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Benefits of Phytosphingosine and Restoring the Skin Barrier [cliniciansbrief.com]

- 4. Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. N-Hexacosanoyl Phytosphingosine [drugs.ncats.io]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Scientific Analysis of Ceramides: A Comprehensive Exploration From Molecular Structure to Skincare Mechanisms - Oreate AI Blog [oreateai.com]

- 9. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 13. Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-hexacosanoylphytosphingosine (CAS: 182362-51-2)

Introduction: The Pivotal Role of N-hexacosanoylphytosphingosine in Skin Barrier Integrity

N-hexacosanoylphytosphingosine, a prominent member of the ceramide family and often referred to as Ceramide NP, is a cornerstone of epidermal health.[1][2][3] As a key lipid component of the stratum corneum, the outermost layer of the skin, it is integral to the formation and function of the skin's permeability barrier.[4][5] This barrier is crucial for preventing excessive transepidermal water loss (TEWL) and protecting the body from environmental aggressors.[2][3] The unique molecular structure of N-hexacosanoylphytosphingosine, comprising a phytosphingosine base and a hexacosanoic acid tail, allows it to seamlessly integrate into the lipid lamellae of the stratum corneum, providing structural integrity and regulating moisture retention.[2]

This guide provides a comprehensive technical overview of N-hexacosanoylphytosphingosine, designed for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, biological functions, and established methodologies for its analysis and formulation, offering a foundational understanding for its application in dermatological and cosmetic sciences.

Chemical and Physical Properties

N-hexacosanoylphytosphingosine is a complex lipid with specific physicochemical characteristics that dictate its function and formulation.

| Property | Value | Source |

| CAS Number | 182362-51-2 | [6] |

| Molecular Formula | C44H89NO4 | [6] |

| Molecular Weight | 696.2 g/mol | [6] |

| IUPAC Name | N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexacosanamide | [6] |

| Synonyms | Ceramide NP, N-(hexacosanoyl)-phytoceramide | [6] |

| Melting Point | Not precisely documented for this specific ceramide. However, related long-chain N-alkanes like N-Docosane (C22H46) have a melting point in the range of 42-45 °C, and the precursor phytosphingosine melts at 102 °C. The melting point of N-hexacosanoylphytosphingosine is expected to be significantly higher than that of N-Docosane due to its larger size and intermolecular hydrogen bonding capabilities.[7][8] | N/A |

| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol and in mixtures of chloroform and methanol.[7][9] Its solubility is a critical consideration in formulation development, often necessitating the use of lipid-based delivery systems.[9] | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Broad multiplets in the aliphatic region (~0.8-1.6 ppm) corresponding to the numerous -CH2- groups. Signals for protons adjacent to hydroxyl and amide groups would appear at lower fields.

-

13C NMR: A dense cluster of signals in the aliphatic region (~14-40 ppm). The carbonyl carbon of the amide would resonate around 170-175 ppm. Carbons attached to hydroxyl and nitrogen atoms would appear in the 50-80 ppm range.

Mass Spectrometry (MS):

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for ceramide analysis.[10] In positive ion mode electrospray ionization (ESI), N-hexacosanoylphytosphingosine would be expected to show a prominent protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns.

-

Expected [M+H]+: m/z 696.2

-

Key Fragment Ion: A characteristic fragment at m/z 264.2 is often observed for ceramides, arising from the loss of the fatty acyl chain.[11]

Biological Function and Signaling Pathways

The primary biological function of N-hexacosanoylphytosphingosine is its structural role in the skin barrier. It, along with cholesterol and free fatty acids, forms the organized lipid matrix in the stratum corneum that is essential for barrier homeostasis.[4] Deficiencies in ceramide levels are associated with various skin conditions, including atopic dermatitis and psoriasis, leading to a compromised barrier and increased TEWL.[3][12]

Beyond its structural role, N-hexacosanoylphytosphingosine and its metabolites are bioactive signaling molecules that regulate key cellular processes in the epidermis, including keratinocyte differentiation, proliferation, and apoptosis.[1][13]

Ceramide-Mediated Signaling in Keratinocytes:

Ceramides can influence cellular signaling through various pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3][14] These pathways are critical in regulating inflammatory responses and cellular stress. For instance, ceramide accumulation can lead to the activation of ASK1 (apoptosis signal-regulating kinase 1), which in turn activates the p38 MAPK and JNK signaling cascades, ultimately leading to apoptosis.[15][16]

Caption: Ceramide signaling cascade in keratinocytes.

Experimental Protocols

Synthesis of N-hexacosanoylphytosphingosine

This protocol is adapted from a general method for ceramide synthesis.[16][17]

Principle: N-hexacosanoylphytosphingosine is synthesized by the direct coupling of phytosphingosine and hexacosanoic acid in the presence of a carbodiimide coupling agent.

Materials:

-

Phytosphingosine

-

Hexacosanoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve phytosphingosine (1 equivalent) and hexacosanoic acid (1.2 equivalents) in anhydrous DCM and anhydrous pyridine.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure N-hexacosanoylphytosphingosine.

Extraction from Stratum Corneum and Analysis by LC-MS/MS

This protocol is a synthesis of established methods for ceramide extraction and analysis.[9][18][19]

Workflow Diagram:

Sources

- 1. karger.com [karger.com]

- 2. 2250.care [2250.care]

- 3. grandingredients.com [grandingredients.com]

- 4. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide NP: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]

- 6. N-hexacosanoylphytosphingosine | C44H89NO4 | CID 10417280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier [ouci.dntb.gov.ua]

- 8. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN100536817C - Ceramide nano liposome preparations and preparation and application thereof - Google Patents [patents.google.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. Topical Delivery of Ceramide by Oil-in-Water Nanoemulsion to Retain Epidermal Moisture Content in Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Mechanism of N-hexacosanoylphytosphingosine in Lipid Lamellar Organization

This guide details the structural and functional mechanism of N-hexacosanoylphytosphingosine (C26-Ceramide NP) within the lipid lamellar matrix of the stratum corneum (SC). It synthesizes crystallographic data, molecular dynamics, and barrier function analysis for researchers in dermatological drug development.

Executive Summary

N-hexacosanoylphytosphingosine (C26-Ceramide NP) is a dominant structural lipid in the human stratum corneum, comprising a phytosphingosine base coupled to a generic C26 saturated fatty acid (hexacosanoic acid). Its primary function is the stabilization of the Long Periodicity Phase (LPP) and the Short Periodicity Phase (SPP) , the two crystalline lamellar structures essential for the skin's permeability barrier.[1]

Unlike sphingosine-based ceramides, the phytosphingosine headgroup of Ceramide NP possesses three hydroxyl groups, facilitating a unique, dense hydrogen-bonding network that increases the phase transition temperature and lateral packing density. This guide explores how the C26 chain length drives interdigitation in the "Sandwich Model" of the LPP and provides a validated protocol for characterizing these structures via X-ray diffraction.

Molecular Architecture & Mechanistic Core

The Phytosphingosine Advantage

The defining feature of Ceramide NP is the presence of a hydroxyl group at the C4 position of the sphingoid base (phytosphingosine).

-

Hydrogen Bonding: The additional -OH group allows Ceramide NP to act as both a donor and acceptor in lateral hydrogen bonds with adjacent ceramides and cholesterol. This reduces the area per molecule and promotes the formation of the orthorhombic lateral packing phase (the tightest, most impermeable lipid organization).

-

Headgroup Conformational Rigidity: The polar headgroup anchors the molecule at the aqueous interface of the lipid lamellae, forcing the long hydrocarbon chains into a perpendicular orientation relative to the bilayer plane.

Role of the C26 (Hexacosanoyl) Chain

The C26 fatty acid chain is critical for the formation of the Long Periodicity Phase (LPP) , which has a repeat distance of approximately 13 nm.

-

Chain Interdigitation: In the LPP "Sandwich Model," the LPP unit cell consists of three layers: two broad crystalline layers and one narrow central fluid layer. Neutron diffraction studies reveal that the C26 acyl chain of Ceramide NP is located predominantly in the central layer of the LPP unit cell [1].

-

Linear Conformation: Unlike unsaturated lipids that create kinks, the saturated C26 chain adopts an all-trans linear conformation. This allows it to interdigitate with the C24-C26 fatty acids of opposing leaflets, effectively "locking" the bilayers together and preventing delamination.

Visualization: Molecular Interaction Pathway

The following diagram illustrates the structural integration of Ceramide NP into the lamellar matrix, highlighting the H-bond network and chain packing.

Caption: Mechanistic pathway showing how the C26 chain and phytosphingosine headgroup of Ceramide NP drive the formation of the LPP and orthorhombic packing.

Experimental Validation Framework

To validate the mechanism of C26-Ceramide NP, researchers must replicate the physiological lipid ratio and environment. The following protocol is the industry standard for generating and analyzing Synthetic Stratum Corneum (SSC) models.

Protocol: Preparation of Equimolar Lipid Lamellae

Objective: Create a lipid film that mimics the SC matrix to study phase behavior.

-

Lipid Selection:

-

Ceramide: N-hexacosanoylphytosphingosine (C26-Cer NP).

-

Cholesterol (CHOL): Standard grade.

-

Free Fatty Acids (FFA): Mix of C16–C26 (mimics natural diversity) or pure C24 (Lignoceric acid) for simplified models.

-

Molar Ratio: 1:1:1 (Cer:Chol:FFA).[2]

-

-

Solubilization:

-

Dissolve lipids in Chloroform:Methanol (2:1 v/v) to a final concentration of 5–10 mg/mL.

-

-

Film Formation (Spraying Method):

-

Use a nebulizer (e.g., Linomat) to spray the lipid solution onto a mica or quartz substrate.

-

Why: Spraying creates a layered structure immediately, unlike rotary evaporation which creates a chaotic bulk lipid mass.

-

Rate: 5 µL/min under a gentle stream of Nitrogen gas.

-

-

Equilibration:

-

Heat the sample to 80°C (above the melting point of C26 chains) for 30 minutes.

-

Cool slowly to room temperature to allow annealing of the lamellar phases.

-

Hydrate with an acetate buffer (pH 5.0) to mimic the SC "acid mantle."

-

Protocol: Small-Angle X-Ray Diffraction (SAXD)

Objective: Measure the repeat distance (d-spacing) to confirm LPP vs. SPP formation.

-

Setup: Synchrotron or high-brilliance lab source (Cu Kα radiation, λ = 1.54 Å).

-

Sample Environment: Maintain sample at 25°C and 100% relative humidity using a hydration cell.

-

Data Collection:

-

Scan range (

): 1° to 10°. -

Exposure time: 5–10 minutes (depending on flux).

-

-

Calculation:

-

Calculate d-spacing (

) using Bragg’s Law: -

Look for peaks at ratios 1:2:3 (n=1, 2, 3).

-

Visualization: Experimental Workflow

Caption: Workflow for generating synthetic lipid barriers and verifying lamellar structure via SAXD.

Data Analysis & Reference Metrics

The following table summarizes expected crystallographic data for C26-Ceramide NP containing systems. Deviations from these values often indicate impurity or improper equilibration.

| Parameter | Value | Interpretation |

| LPP Repeat Distance (d) | 12.8 – 13.4 nm | Indicates successful formation of the Long Periodicity Phase. Requires C26 chain and Chol. |

| SPP Repeat Distance (d) | 5.4 – 6.0 nm | Short Periodicity Phase. Dominant if C26 chains are replaced by shorter chains (C16-C18). |

| Lateral Packing | Orthorhombic | WAXD peaks at 0.41 nm and 0.37 nm. Indicates tight, healthy barrier packing. |

| Phase Transition ( | > 70°C | High melting point due to strong H-bonding of phytosphingosine headgroup. |

Key Insight: In neutron diffraction studies, replacing Ceramide NS with Ceramide NP does not alter the fundamental LPP unit cell dimensions, but it significantly alters the hydrogen bonding density at the headgroup interface, leading to a more rigid and resilient barrier against chemical penetration [1, 2].

Implications for Drug Delivery

Understanding the mechanism of Ceramide NP allows for "Barrier Engineering":

-

Permeation Enhancers: To deliver drugs across a Ceramide NP-rich barrier, formulations must disrupt the orthorhombic packing . This is often achieved by introducing oleic acid (cis-unsaturated) which disrupts the linear packing of the C26 chains.

-

Barrier Repair: For atopic dermatitis (characterized by reduced Ceramide NP and shorter chain lengths), topical formulations must supply C24-C26 Ceramide NP specifically. Shorter chain ceramides (C12-C16) will only form SPP and fail to restore the robust LPP architecture.

References

-

Mojumdar, E. H., et al. (2016). "Skin Lipids: Localization of Ceramide and Fatty Acid in the Unit Cell of the Long Periodicity Phase."[3] Biophysical Journal.[4][5] Available at: [Link]

-

Uche, L. E., et al. (2019). "The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase." Langmuir. Available at: [Link]

-

Bouwstra, J. A., et al. (2002). "The Lipid Organisation of the Skin Barrier: Liquid and Crystalline Domains Coexist in Lamellar Phases." Journal of Investigative Dermatology. Available at: [Link]

-

Groen, D., et al. (2011). "Structure of the LPP in the Stratum Corneum Lipid Matrix." Biophysical Journal.[4][5] Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skin Lipids: Localization of Ceramide and Fatty Acid in the Unit Cell of the Long Periodicity Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. "X-ray diffraction structures of some phosphatidylethanolamine lamellar" by Paul E. Harper, David A. Mannock et al. [digitalcommons.calvin.edu]

Troubleshooting & Optimization

Improving solubility of N-hexacosanoylphytosphingosine in ethanol and methanol

This guide functions as a specialized Technical Support Center for researchers working with N-hexacosanoylphytosphingosine (Ceramide NP with a C26:0 fatty acid chain).

Topic: Improving solubility of N-hexacosanoylphytosphingosine in Ethanol and Methanol Ticket ID: CER-C26-SOL-001 Support Tier: Senior Application Scientist

Executive Summary & Molecule Profile

N-hexacosanoylphytosphingosine (Ceramide NP C26) is a sphingolipid comprising a phytosphingosine base and a saturated 26-carbon fatty acid chain.[1]

-

The Challenge: The C26 chain confers extreme hydrophobicity and a high phase transition temperature (>90°C). Unlike short-chain ceramides (C2-C8) or medium-chain (C16), the C26 variant exhibits a rigid crystal lattice that resists solvation in polar protic solvents like ethanol and methanol at room temperature.

-

The Reality: True molecular solubility in pure ethanol or methanol at room temperature is effectively negligible (<0.1 mg/mL). "Dissolving" this molecule often means creating a stable dispersion or forcing solubility at temperatures near the solvent's boiling point.

Decision Matrix: Selecting the Right Solvent System

Before attempting dissolution, verify if pure alcohol is strictly required. The C26 chain often requires a "helper" non-polar solvent to stabilize the hydrophobic tail.

Figure 1: Solvent selection logic based on experimental constraints. Protocol A is the gold standard for biological delivery of long-chain ceramides.

Step-by-Step Protocols

Protocol A: The "Ethanol:Dodecane" Method (Biological Gold Standard)

Best for: Cell culture treatments where chloroform is toxic, but solubility is critical. Mechanism: Dodecane acts as a hydrophobic anchor, stabilizing the C26 tail while the ethanol solvates the headgroup.

-

Weighing: Weigh the required amount of N-hexacosanoylphytosphingosine into a sterile glass vial.

-

Primary Solvation: Add sterile dodecane to the powder. Use 2% of your final target volume.

-

Validation Check: The powder will wet but not dissolve yet.

-

-

Secondary Solvation: Add absolute ethanol (98% of final volume) to the vial.

-

Thermal Activation: Cap tightly. Vortex, then heat the solution to 50–60°C in a water bath.

-

Sonication: Sonicate in a bath sonicator for 5–10 minutes while warm.

-

End Point: Solution should appear completely clear.

-

-

Usage: Add immediately to cell culture media. The dodecane/ethanol mixture forms a stable dispersion upon dilution.

Protocol B: The "Hot Solvent" Method (Pure Ethanol/Methanol)

Best for: Analytical standards (LC-MS) or strict alcohol-only restrictions. Warning: This creates a supersaturated solution that will precipitate upon cooling.

-

Preparation: Prepare a water bath at 75°C (for Ethanol) or 60°C (for Methanol).

-

Mixing: Add solvent to the ceramide powder. Keep concentration below 1 mM (approx 0.7 mg/mL).

-

Heating Cycle: Heat the vial for 15 minutes. Vortex every 2 minutes.

-

Visual Check: Hold the vial against a light source.

-

Pass: Liquid is perfectly clear.

-

Fail: "Schlieren" lines (swirls) or floating crystals are visible. -> Action: Continue heating.

-

-

Immediate Use: You must use this solution while it is hot (>40°C).

-

Critical: If injecting into an aqueous buffer, pre-warm the buffer to prevent "shock precipitation."

-

Troubleshooting Guide & FAQs

Q1: The solution was clear, but turned cloudy/gel-like immediately after cooling. Why?

Diagnosis: Phase Separation / Crystallization. Technical Insight: The C26 chain has a high enthalpy of fusion. As thermal energy dissipates, the hydrophobic tails align and crystallize, expelling the solvent. This is thermodynamically inevitable in pure alcohols. Fix:

-

Re-solubilization: Re-heat to 70°C and sonicate.

-

Prevention: Store the stock at -20°C (it will precipitate). Before every use, you must repeat the heating/sonication cycle. Do not filter the cold solution; you will remove the lipid.

Q2: I need a high-concentration stock (e.g., 10 mM). Is this possible?

Diagnosis: Solubility Limit Exceeded. Technical Insight: Pure ethanol cannot support 10 mM C26-Ceramide. The dielectric constant is too high to support the non-polar tail density. Fix:

-

Switch Solvent: Use Chloroform:Methanol (2:1 v/v) for stocks up to 5-10 mM.

-

Evaporation Method: Store as Chloroform stock. When needed, aliquot the specific amount, dry under Nitrogen gas, and re-dissolve the film in warm ethanol using Protocol A.

Q3: Can I use DMSO instead?

Diagnosis: Solvent Incompatibility. Technical Insight: While DMSO is a universal solvent for small molecules, it is often poor for long-chain lipids. Ceramides tend to precipitate in DMSO upon dilution into aqueous media more aggressively than from ethanol. Recommendation: Avoid DMSO for C26-Ceramide unless specifically validated. Tert-butanol (1:1 with water) is a superior alternative for freeze-drying applications.

Quantitative Data: Solubility Profiles

| Solvent System | Temperature | Max Solubility (Est.)[2] | Stability | Recommended Use |

| Ethanol (100%) | 25°C (RT) | < 0.1 mg/mL | Poor (Precipitates) | None |

| Ethanol (100%) | 75°C | ~ 1–2 mg/mL | Transient (<10 mins) | Immediate Injection |

| Methanol (100%) | 25°C (RT) | < 0.05 mg/mL | Very Poor | None |

| Ethanol:Dodecane (98:2) | 37°C | ~ 0.5–1 mg/mL | Good (Dispersion) | Cell Culture |

| Chloroform:MeOH (2:1) | 25°C | > 10 mg/mL | Excellent | Stock Storage / Analysis |

Mechanism of Action: Why Heat is Non-Negotiable

The following diagram illustrates the thermodynamic barrier required to break the C26 crystal lattice.

Figure 2: The thermodynamic cycle of long-chain ceramide solubility. Note that cooling inevitably leads back to precipitation in pure alcohols.

References

-

Goñi, F. M., & Alonso, A. (2006). Biophysics (and sociology) of ceramides. Biochemical Society Transactions. Retrieved from [Link]

-

ResearchGate Community. (2023). Discussion on dissolving Ceramides for Cell Culture. Retrieved from [Link]

-

PubChem. (n.d.). N-hexacosanoylphytosphingosine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Stability of N-hexacosanoylphytosphingosine under oxidative stress conditions

Ticket System Status: [ONLINE] Subject: Stability & Handling under Oxidative Stress Assigned Specialist: Senior Application Scientist, Lipidomics Division

Introduction: The Molecule & The Challenge

N-hexacosanoylphytosphingosine (also known as Ceramide NP or C26-Phytoceramide) is a structural titan of the stratum corneum. Unlike canonical ceramides derived from sphingosine, this molecule features a phytosphingosine base (4-hydroxysphinganine) and a fully saturated very-long-chain fatty acid (C26:0) .

Key Technical Characteristic:

-

Saturation = Chemical Stability: Lacking double bonds, it is immune to classical lipid peroxidation.

-

Chain Length = Physical Instability: The C26 chain creates immense van der Waals forces, leading to rapid crystallization and extreme insolubility.

The Support Guide below addresses the paradox: While chemically resistant to oxidative stress, the molecule's physical behavior often mimics degradation (precipitation, signal loss), leading to false negatives in stability assays.

Module 1: Solubility & Handling (Ticket #001)

User Issue: "My sample precipitated before I could add the oxidative stressor (H2O2/UV). Is it degraded?"

Diagnosis: Likely not degraded. You are experiencing "Blooming," where the lipid crystallizes out of solution upon cooling or contacting aqueous buffers.

Protocol: The "Hot-Solvent" Loading Technique

Do not use standard PBS/Ethanol mixtures. You must force the lipid into a metastable state.

-

Solvent Choice:

-

Primary: Chloroform:Methanol (2:1 v/v) for stock storage (-20°C).

-

Assay Vehicle: Ethanol:Dodecane (98:2 v/v) or THF (Tetrahydrofuran).

-

-

Solubilization Steps:

-

Step A: Dissolve solid powder in Chloroform:MeOH at 5 mg/mL. Sonicate at 45°C for 10 minutes.

-

Step B (Aliquot): Dry down the required amount under Nitrogen gas.

-

Step C (Reconstitution): Add Ethanol:Dodecane (98:2).[1] Heat to 50°C until clear.

-

Step D (Injection): Inject this warm solution slowly into your warm (37°C) aqueous buffer while vortexing. Final solvent concentration must be <1%.[2]

-

Why this works: Dodecane acts as a hydrophobic "chaperone," preventing the C26 chains from instantly stacking into insoluble crystals when they hit the water.

Module 2: Oxidative Stress Stability (Ticket #002)

User Issue: "I exposed the ceramide to 100µM H2O2 and UV. I see no MDA (Malondialdehyde). Did the assay fail?"

Diagnosis: The assay is correct; your expectation is wrong. Scientific Reality: N-hexacosanoylphytosphingosine is saturated .[3] It cannot form lipid peroxides or MDA because it lacks the allylic hydrogens required for radical propagation.

Troubleshooting: What to Look For Instead

Under extreme oxidative stress (e.g., Fenton reaction, high UV dose), look for these rare degradation pathways:

-

Headgroup Oxidation: Radical attack on the C1, C3, or C4 hydroxyls (converting alcohol

ketone). -

Amide Hydrolysis: Acid-catalyzed cleavage of the amide bond (yielding free Phytosphingosine + C26 Fatty Acid).

Experimental Workflow: Validating Stability

Use this specific workflow to differentiate "stable" from "precipitated."

Caption: Decision tree for evaluating oxidative stability. Note that >95% recovery is the expected outcome for this saturated lipid.

Module 3: Analytical Troubleshooting (Ticket #003)

User Issue: "I see a peak at m/z 678. Is this a degradation product?"

Diagnosis: This is likely an In-Source Fragment , not a biological oxidation product. Ceramides are fragile in the electrospray ionization (ESI) source. They lose water molecules due to the high heat/voltage.

Data Table: Mass Spectrometry Reference

Use this table to distinguish artifacts from real degradation.

| Species | Formula | Exact Mass | Ion [M+H]+ | Key Fragment (MS2) | Interpretation |

| Intact C26-Ceramide NP | C44H89NO4 | 695.68 | 696.69 | 282.3 (LCB-2H2O) | Parent Molecule (Target) |

| In-Source Water Loss | C44H87NO3 | 677.67 | 678.68 | 282.3 | Artifact: [M+H - H2O]+ (Common) |

| Hydrolysis Product A | C18H39NO3 | 317.29 | 318.30 | 282.3 | Degradation: Free Phytosphingosine |

| Hydrolysis Product B | C26H52O2 | 396.39 | N/A | N/A | Degradation: Free C26 Fatty Acid (Detect in Neg Mode) |

| Ketone Oxidation | C44H87NO4 | 693.66 | 694.67 | varies | Degradation: Oxidation of OH group (-2H) |

Critical QC Step: Run a "Solvent Only" blank and a "Fresh Standard" before your samples.

-

If the m/z 678 peak appears in the Fresh Standard, it is an instrument artifact (source temperature too high), not oxidation.

-

Fix: Lower ESI Source Temp to <300°C and reduce Cone Voltage.

Module 4: Biological Context & Mechanism[1][5][6][7][8][9][10]

Why does this matter? In the skin (Stratum Corneum), C26-Ceramide NP acts as the "mortar" holding the "bricks" (corneocytes) together.

The Oxidative Defense Mechanism: Unlike unsaturated lipids (e.g., squalene) which act as "antioxidant sponges" by sacrificing themselves, C26-Ceramide NP functions as a structural barrier . It prevents ROS (Reactive Oxygen Species) from penetrating deeper layers by maintaining a tight, crystalline orthorhombic packing.

Caption: C26-Ceramide NP remains stable against ROS, maintaining barrier integrity while unsaturated neighbors degrade.[4]

FAQ: Frequently Asked Questions

Q: Can I use a standard TBARS assay to measure C26-Ceramide oxidation? A: No. TBARS measures malondialdehyde (MDA), a byproduct of polyunsaturated fatty acid oxidation. C26-Ceramide NP is saturated. You will get a result of zero, which is accurate but might be interpreted as a "failed assay."

Q: My LC-MS signal is drifting down over time. Is it degrading? A: Likely not. C26-Ceramide is "sticky." It adsorbs to polypropylene tubes and LC injector ports.

-

Fix: Use glass inserts for HPLC vials. Add 0.1% Formic Acid to your wash solvent to prevent carryover.

Q: What is the best positive control for my oxidation experiment? A: Co-incubate your C26-Ceramide with Ceramide EOS (which contains linoleic acid) or Sphingosine-1-Phosphate . These contain double bonds and will degrade, proving your oxidative stressor is active.

References

-

Structure & Function in Skin

-

Bouwstra, J. A., et al. (2003). "Structure of the skin barrier and its modulation by vesicular formulations." Progress in Lipid Research.

- Significance: Establishes the role of very-long-chain satur

-

-

Analytical Methodology (LC-MS)

-

Masukawa, Y., et al. (2008). "Comprehensive analysis of ceramides in human stratum corneum by liquid chromatography–electrospray ionization mass spectrometry." Journal of Lipid Research.

- Significance: Defines fragmentation patterns for Phytosphingosine-based ceramides (m/z transitions).

-

-

Solubility & Handling

-

Oxidative Stability of Saturated Lipids

-

Reis, A., & Spickett, C. M. (2012). "Chemistry of lipid oxidation and protein modification." Free Radical Biology and Medicine.

- Significance: Mechanistic confirmation that saturated backbones resist radical

-

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Phytosphingosine-Based 1-O-Acylceramide in the Human Stratum Corneum and Investigation of Its Role in the Skin Barrier[v1] | Preprints.org [preprints.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming low recovery rates of ceramides in lipid extraction protocols

Status: Active Ticket ID: CER-REC-404 Assigned Specialist: Senior Application Scientist, Lipidomics Division

Introduction: The "Invisible" Loss

Welcome. If you are accessing this guide, you are likely facing a common but frustrating paradox in lipidomics: your LC-MS/MS sensitivity is high, your chromatography is sharp, but your absolute recovery of ceramides (Cer) is consistently low or highly variable.

Ceramides are deceptive. Structurally, they possess a polar sphingoid base headgroup and two hydrophobic chains (sphingosine backbone + fatty acyl tail). This amphiphilic nature makes them prone to interphase trapping and surface adsorption . Standard protocols like Bligh & Dyer (1959), while excellent for polar phospholipids, often fail to recover hydrophobic Very-Long-Chain (VLC) ceramides (C22–C26) efficiently because the organic phase is difficult to retrieve without contamination or loss.

This guide moves beyond "follow the recipe" instructions. We will diagnose the root causes of loss and implement a self-validating Methyl-tert-butyl ether (MTBE) workflow to ensure quantitative accuracy.

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: Total Recovery is Consistently <60%

User Question: "I am using a standard Bligh & Dyer (Chloroform/MeOH) extraction. My internal standards are recovering at 50-60%. Where are the lipids going?"

Technical Diagnosis: You are likely losing lipids to the protein interphase . In a Bligh & Dyer system, the lipid-rich chloroform layer is at the bottom, separated from the upper aqueous phase by a compacted disk of denatured protein.

-

The Trap: Hydrophobic ceramides often bind non-specifically to this protein disk.

-

The Retrieval: To avoid aspirating the protein/aqueous debris, you likely leave a "safety margin" of chloroform behind. This uncollected volume contains a significant percentage of your analyte.

The Solution: Switch to the MTBE (Matyash) or BUME (Butanol/Methanol) method.

-

Mechanism: MTBE is less dense than water. The lipid-rich organic phase floats on top.[1][2] The protein pellet is forced to the absolute bottom of the tube by centrifugation.[2][3]

-

Result: You can decant 95%+ of the organic phase without disturbing the matrix, significantly boosting recovery.

Issue 2: Chain-Length Bias (The C24 Problem)

User Question: "My recovery for C16:0 Ceramide is acceptable, but C24:0 and C24:1 are showing poor reproducibility. Why?"

Technical Diagnosis: This is a solubility and temperature artifact . VLC-Ceramides are extremely hydrophobic and have high melting points. Many protocols recommend performing all steps "on ice" to prevent oxidation. While necessary for Polyunsaturated Fatty Acids (PUFAs), ceramides are relatively oxidation-resistant.

-

The Error: At 4°C, VLC-Ceramides can precipitate out of solution or adsorb strongly to the tube walls before phase separation is complete.

The Solution:

-

Tempering: Perform the initial solvent incubation at Room Temperature (20-25°C) , not on ice.

-

Solvent Power: Ensure your extraction solvent includes a component that solubilizes rigid lipids (e.g., MTBE or 1-Butanol).

Issue 3: Plasticware vs. Glassware

User Question: "Can I use standard polypropylene (PP) Eppendorf tubes for extraction to save money?"

Technical Diagnosis: No. This is a critical source of loss. Ceramides are "sticky" lipids. Unmodified polypropylene has a high affinity for hydrophobic chains.[4]

-

The Data: Studies show up to 20-30% loss of hydrophobic analytes to standard PP walls after just 1 hour of incubation.

The Solution:

-

Gold Standard: Borosilicate glass vials with Teflon-lined caps.

-

Alternative: "Low-Bind" or "Siliconized" Polypropylene tubes.

-

Mitigation: If you must use plastic, ensure your solvent contains >50% organic content immediately upon addition to the sample to out-compete the wall adsorption.

Module 2: Protocol Selection Logic

Do not guess which protocol fits your workflow. Use the logic tree below to determine the correct extraction method based on your sample type and target lipid classes.

Figure 1: Decision matrix for selecting the optimal lipid extraction protocol. Note the preference for MTBE in high-throughput and safety-conscious environments.

Module 3: The Optimized MTBE Protocol

This protocol is modified from Matyash et al. (2008) specifically to maximize Ceramide recovery by adjusting temperature and solvent interaction times.

Materials Required

-

Solvent A: 100% Methanol (LC-MS Grade) containing Internal Standards (e.g., Cer d18:1/17:0).

-

Solvent C: MS-grade Water.

-

Vials: 2mL Borosilicate Glass Vials (Teflon-lined caps).

Step-by-Step Workflow

| Step | Action | Technical Rationale (The "Why") |

| 1 | Sample Prep Add 20-50 µL plasma/homogenate to glass vial. | Glass prevents hydrophobic adsorption of the sample before solvent addition. |

| 2 | Protein Crash Add 225 µL Methanol (with Internal Standards). Vortex 10 sec. | Precipitates proteins immediately. Adding IS here ensures it binds to the matrix exactly like endogenous lipids. |

| 3 | Solubilization Add 750 µL MTBE . Vortex 10 sec. | Creates a monophasic system initially.[6][7] MTBE dissolves the hydrophobic chains of ceramides. |

| 4 | Incubation (Critical) Incubate on a shaker at Room Temp (20°C) for 10-15 mins. | Do not use ice. Room temp ensures VLC-Ceramides (C24+) remain soluble and partition into the MTBE. |

| 5 | Phase Separation Add 188 µL Water . Vortex 10 sec. | Induces phase separation.[1][2][6][7][8][9] The ratio is now roughly 10:3:2.5 (MTBE/MeOH/H2O). |

| 6 | Centrifugation Centrifuge at 3,000 x g for 10 mins. | Pellet location: The protein pellet forms at the bottom.[2][3] The aqueous phase is in the middle. The lipid-rich MTBE is the top layer.[1][2] |

| 7 | Collection Transfer the Upper (Organic) Phase to a fresh vial. | You can recover ~90% of the volume without touching the pellet. |

| 8 | Re-extraction (Optional) Add 300 µL MTBE to the remaining lower phase, mix, spin, and combine upper phases. | Recommended for quantitative ceramide work to recover the remaining ~10-15% trapped in the aqueous/methanol phase. |

| 9 | Dry & Reconstitute Dry under nitrogen. Reconstitute in MeOH:Toluene (9:1) or Start Mobile Phase. | Toluene helps resolubilize VLC-Ceramides during reconstitution. |

Module 4: Comparative Efficiency Data

The following table summarizes expected recovery rates based on internal validation data (simulated based on consensus literature: Matyash 2008, Löfgren 2012).

| Lipid Class | Bligh & Dyer Recovery | MTBE Recovery (Standard) | MTBE Recovery (Optimized RT) |

| PC (Phosphatidylcholine) | 95% | 96% | 98% |

| SM (Sphingomyelin) | 92% | 90% | 94% |

| Cer (d18:1/16:0) | 85% | 92% | 98% |

| VLC-Cer (d18:1/24:0) | 55-65% (Precipitation risk) | 80% | 95% |

| LPC (Lyso-PC) | 98% | 75%* | 85% |

*Note: MTBE is slightly less efficient for very polar lysolipids (LPC) than B&D/Folch. If LPC is a co-primary endpoint, use the BUME method or perform a re-extraction of the lower phase.

Module 5: Visualization of Phase Physics

Understanding where your lipids are is half the battle.

Figure 2: Phase separation comparison. In Chloroform methods (Left), the protein disk blocks access to lipids. In MTBE methods (Right), lipids are easily accessible in the top layer.[2]

References

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1][2] Journal of Lipid Research, 49(5), 1137–1146.[2]

-

Löfgren, L., et al. (2012). The BUME method: a novel automated chloroform-free 96-well total lipid extraction method for blood plasma. Journal of Lipid Research, 53(8), 1690–1700.

-

Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.

-

Sullards, M. C., et al. (2011). Structure-specific analysis of sphingolipids using liquid chromatography-tandem mass spectrometry. Methods in Enzymology, 432, 83-115.

Sources

- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. The BUME method: a new rapid and simple chloroform-free method for total lipid extraction of animal tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing matrix effects in Ceramide NP quantification from plasma

A Guide to Minimizing Matrix Effects in Plasma Analysis

Welcome, researchers and scientists, to our dedicated technical support guide for the accurate quantification of Ceramide NP from plasma samples using LC-MS/MS. As a Senior Application Scientist, I understand that navigating the complexities of bioanalysis, particularly the challenge of matrix effects, is critical for generating reliable and reproducible data. This guide is structured in a practical question-and-answer format to directly address the common issues you may encounter during your experiments. We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing poor reproducibility and accuracy in my Ceramide NP quantification. What could be the cause?

One of the most common culprits for poor data quality in LC-MS/MS bioanalysis is the matrix effect .[1][2] This phenomenon occurs when co-eluting molecules from the sample matrix (in this case, plasma) interfere with the ionization of your target analyte, Ceramide NP, in the mass spectrometer's ion source.[3][4][5] This interference can either decrease the analyte signal, known as ion suppression , or increase it, a less common effect called ion enhancement .[1][6] Both lead to inaccurate and unreliable quantification.[1][6]

Key Takeaway: The complex composition of plasma, including salts, proteins, and especially other lipids, can significantly impact the ionization of Ceramide NP, leading to compromised data integrity.[4][6]

Q2: What are the primary sources of matrix effects when analyzing ceramides in plasma?

In plasma, the most significant contributors to matrix effects, particularly ion suppression, are phospholipids .[5][7][8] Due to their amphipathic nature, phospholipids are abundant in plasma and can co-extract with ceramides during sample preparation.[9] If not adequately removed, they often co-elute with target analytes during chromatographic separation, competing for ionization in the ESI source. This competition ultimately reduces the signal intensity of your Ceramide NP, compromising sensitivity and reproducibility.[8][9]

dot graph TD { subgraph "LC-MS/MS Ion Source" A[Droplet Formation with Analyte and Matrix] --> B{Ionization Competition}; B --> C[Analyte Ions]; B --> D[Matrix Ions e.g., Phospholipids]; C --> E[Detector Signal for Analyte]; D -- "Suppresses Analyte Ionization" --> B; end style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } enddot Caption: Mechanism of Ion Suppression in the ESI Source.

Q3: How can I confirm that matrix effects are impacting my assay?

There are two primary methods to assess the presence and magnitude of matrix effects in your assay:

-

Post-Column Infusion: This is a qualitative method. A constant flow of a pure Ceramide NP standard solution is infused into the mass spectrometer after the analytical column. Simultaneously, a blank plasma extract (processed through your sample preparation method) is injected onto the column. Any dip in the constant signal of Ceramide NP indicates a region of ion suppression caused by co-eluting matrix components.[2][10]

-

Post-Extraction Spiking (Quantitative Assessment): This is the more common quantitative approach and is a standard part of method validation according to regulatory guidelines.[11][12] The matrix effect is calculated by comparing the peak area of an analyte spiked into an extracted blank plasma sample (Set A) with the peak area of the analyte in a neat solution (Set B).

-

Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

-

A value < 100% indicates ion suppression.

-

A value > 100% indicates ion enhancement.

-

Values between 85% and 115% are often considered acceptable, but this can vary based on regulatory guidance.[11]

-

Troubleshooting Guide: Strategies for Minimizing Matrix Effects

Q4: My initial tests confirm significant ion suppression. What is the first line of defense?

Your first and most critical line of defense is a robust sample preparation protocol. The goal is to selectively remove interfering components, primarily proteins and phospholipids, while efficiently recovering your Ceramide NP analyte.[13][14]

Here are three common sample preparation techniques, with a comparison of their effectiveness:

-

Protein Precipitation (PPT): The simplest and fastest method, but often the least effective at removing phospholipids.[7][15][16]

-

Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning analytes between two immiscible liquid phases.[5][13]

-

Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to bind and elute the analyte, effectively removing interfering substances.[13][17][18]

| Technique | Pros | Cons | Phospholipid Removal Efficiency |

| Protein Precipitation (PPT) | Fast, inexpensive, simple protocol.[15][16] | Co-extracts many interfering components, especially phospholipids.[7][15] | Low |

| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT; can be optimized by solvent choice.[5] | More labor-intensive; requires solvent optimization. | Moderate to High |

| Solid-Phase Extraction (SPE) | Highest sample cleanliness; high recovery and reproducibility.[17][18] | More expensive; requires method development. | Very High (>95%)[17] |

Q5: Can you provide a detailed protocol for a sample preparation method that effectively removes phospholipids?

Yes. While a simple protein precipitation is often used for high-throughput screening[19], for robust quantitative results, a more rigorous method like Solid-Phase Extraction (SPE) with phospholipid removal capabilities is highly recommended. Many commercial products, such as HybridSPE-Phospholipid plates, are designed for this purpose.[20]

Protocol: Combined Protein Precipitation and Phospholipid Removal SPE

This protocol is adapted for a 96-well plate format for higher throughput.

-

Sample Aliquoting: Pipette 100 µL of plasma sample into each well of a 96-well collection plate.

-

Internal Standard Spiking: Add your internal standard solution (see Q7 for more details) to each sample and vortex briefly.

-

Protein Precipitation: Add 300-400 µL of cold acetonitrile (ACN) containing 1% formic acid to each well.[20] The cold temperature and high solvent-to-plasma ratio improve protein precipitation efficiency.[21]

-

Mixing: Mix thoroughly by vortexing for 1-2 minutes to ensure complete protein precipitation.

-

Phospholipid Removal: Place the collection plate on top of a HybridSPE-Phospholipid removal plate. Apply a vacuum to draw the supernatant through the SPE sorbent bed, which selectively retains phospholipids while allowing the analyte and internal standard to pass through into a clean collection plate.

-

Evaporation: Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Vortex to ensure the residue is fully dissolved.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

dot graph TD { A[Start: Plasma Sample] --> B{Add Internal Standard}; B --> C{Add Acetonitrile for Protein Precipitation}; C --> D{Vortex Mix}; D --> E{Apply to Phospholipid Removal SPE Plate}; E --> F{Apply Vacuum}; F --> G[Collect Clean Eluate]; G --> H{Evaporate to Dryness}; H --> I{Reconstitute in Mobile Phase}; I --> J[End: Ready for LC-MS/MS]; subgraph "Phospholipid Removal" E end style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } enddot Caption: Workflow for Phospholipid Removal using SPE.

Q6: Beyond sample prep, how can I use chromatography to further reduce matrix effects?

Optimizing your chromatographic separation is a powerful secondary strategy.[14][22] The goal is to achieve baseline separation between your Ceramide NP analyte and the region where the bulk of phospholipids elute.

-

Gradient Optimization: Develop a gradient that retains Ceramide NP while allowing the more polar interfering components to wash off the column early and the highly retained phospholipids to elute much later.

-

Column Chemistry: While C18 columns are common, consider columns with different selectivities, such as those with polar-embedded phases, which can alter the elution profile of both your analyte and interfering lipids.[14]

Q7: What type of internal standard (IS) is best for quantifying Ceramide NP?

The choice of internal standard is crucial for correcting variability during sample preparation and ionization.[22] The ideal IS is a stable isotope-labeled (SIL) version of your analyte (e.g., Ceramide NP-d7).[23][24]

Why are SIL internal standards the gold standard? A SIL-IS is chemically almost identical to the analyte.[23][24] This means it will have nearly the same extraction recovery, chromatographic retention time, and ionization efficiency. As a result, it experiences the same degree of ion suppression or enhancement as the analyte.[22][23] By measuring the ratio of the analyte to the SIL-IS, you can accurately correct for these effects.[22]

While structurally similar, non-isotopically labeled standards (e.g., using a ceramide with an odd-chain fatty acid like C17) are sometimes used, they may not co-elute perfectly or have the same ionization response as the analyte, potentially leading to incomplete correction of matrix effects.[23][25] A recent inter-laboratory study demonstrated that using authentic labeled standards dramatically reduces data variability in ceramide quantification.[26]

| Internal Standard Type | Advantages | Disadvantages |

| Stable Isotope-Labeled (SIL) IS | Co-elutes with analyte; experiences identical matrix effects, providing the most accurate correction.[22][23] | Can be more expensive; potential for minor chromatographic shifts due to isotope effects.[23] |

| Structurally Similar (Analog) IS | Less expensive and more readily available. | May not co-elute perfectly; may have different ionization efficiency, leading to incomplete correction.[23][25] |

References

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

-

BioScripter. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. [Link]

-

Vogon, C. A., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

-

Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

-

Kasumov, T., et al. (n.d.). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. [Link]

-

Bioanalysis Zone. (n.d.). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. [Link]

-

LCGC. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]

-

ACS Publications. (n.d.). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology. [Link]

-

Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

-

Kaza, M., et al. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

-

Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

-

Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. [Link]

-

Chromatography Today. (2021, November 22). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. [Link]

-

LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

-

Spectroscopy Online. (2024, April 26). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. [Link]

-

ResearchGate. (2025, August 8). (PDF) Comprehensive quantification of ceramide species in human stratum corneum. [Link]

-

Al-Attrache, H., et al. (2024, October 3). Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards. PMC. [Link]

-

SlidePlayer. (2010, December 2). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. [Link]

-

Rakusanova, S., & Cajka, T. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

-

Taylor & Francis Online. (n.d.). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. [Link]

-

bioRxiv. (2020, February 25). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. [Link]

-

Taylor & Francis Online. (n.d.). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. [Link]

-

YouTube. (2016, November 2). Reducing matrix effect. [Link]

-

Mesaros, C., et al. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. [Link]

-

Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

-

ResearchGate. (2025, August 6). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) | Request PDF. [Link]

-

Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]

-

Chen, Y., et al. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC. [Link]

-

LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

-

PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]

-

YouTube. (2026, February 7). Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. [Link]

-

Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

-

myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

-

Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

-

PubMed. (2020, July 6). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]

-

Al-Amoudi, W. M., et al. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. [Link]

-

PubMed Central. (n.d.). Associations Between Plasma Ceramides and Cerebral Microbleeds or Lacunes. [Link]

-

ResearchGate. (2025, August 5). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF. [Link]

-

YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]

-

ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]

Sources

- 1. bataviabiosciences.com [bataviabiosciences.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eijppr.com [eijppr.com]

- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. infinixbio.com [infinixbio.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]

- 11. elearning.unite.it [elearning.unite.it]

- 12. tandfonline.com [tandfonline.com]

- 13. longdom.org [longdom.org]

- 14. youtube.com [youtube.com]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. longdom.org [longdom.org]

- 23. benchchem.com [benchchem.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. myadlm.org [myadlm.org]

- 26. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Efficacy: Bio-Identical (Fermentation) vs. Synthetic Racemic Ceramide NP in Barrier Repair

Executive Summary: The Stereochemical Imperative